Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-
Description
The compound Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- is a tertiary acetamide derivative featuring two distinct substituents on the nitrogen atom: a 4-methylphenyl group and a 2-(2-naphthalenyloxy)ethyl group. The 4-methylphenyl group contributes moderate electron-donating effects via the methyl substituent, while the 2-naphthalenyloxyethyl moiety introduces steric bulk and aromatic π-system interactions.
Properties
CAS No. |
61293-94-5 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-(2-naphthalen-2-yloxyethyl)acetamide |
InChI |
InChI=1S/C21H21NO2/c1-16-7-10-20(11-8-16)22(17(2)23)13-14-24-21-12-9-18-5-3-4-6-19(18)15-21/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
WDKDOCLCEXAAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCOC2=CC3=CC=CC=C3C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-Naphthalenyloxy)Ethyl Bromide
The ether bridge is constructed via nucleophilic substitution between 2-naphthol and 1,2-dibromoethane. In a typical procedure:
Reaction Setup :
Workup :
N-Alkylation of 4-Methylaniline
The alkylation step introduces the naphthalenyloxyethyl group:
Conditions :
Outcome :
Acetylation of Secondary Amine
The final acetylation employs acetyl chloride under mild conditions:
Procedure :
Isolation :
Key Data :
Route B: Chloroacetamide Coupling
Preparation of N-(4-Methylphenyl)Chloroacetamide
4-Methylaniline is acetylated with chloroacetyl chloride:
Synthesis of 2-(2-Naphthalenyloxy)Ethylamine
A Gabriel synthesis approach is employed:
Nucleophilic Displacement
The chloroacetamide undergoes substitution with the amine:
Conditions :
Optimization :
- Solvent Screening : DMF > DMSO > THF in yield (78%, 65%, 52%).
- Temperature : 60°C optimal; higher temperatures cause decomposition.
Isolation :
Comparative Advantages :
- Route A : Simpler step count but lower yield due to challenging N-alkylation.
- Route B : Higher purity and scalability but requires toxic chloroacetyl chloride.
Alternative Methodologies
Reductive Amination
A one-pot approach avoids isolated intermediates:
Enzymatic Acetylation
Lipase-catalyzed acetylation offers green chemistry benefits:
Procedure :
- Secondary amine (1 mmol), vinyl acetate (5 mmol), and Candida antarctica lipase B in toluene at 40°C.
Results :
Industrial-Scale Considerations
For bulk production, Route B is preferred due to:
- Reproducibility : Consistent yields (±2%) across 10-kg batches.
- Cost : Raw material expenses are 30% lower than Route A.
- Safety : Eliminates pyrophoric reagents used in alternative pathways.
Process Parameters :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Chloroacetamide Prep | 0–25 | 2 | 85 |
| Amine Synthesis | 80–100 | 6 | 89 |
| Coupling | 60 | 8 | 70 |
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the ethyl linker.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electronic Effects : The 4-methoxy group in 3a enhances electron donation compared to the 4-methyl group in the target compound. Methoxy’s stronger electron-donating capacity may improve binding affinity to biological targets, as seen in 3a’s superior inhibitory activity (IC50 = 69 µM) .
- Naphthalene Position : The 2-naphthalenyloxy group in the target compound vs. the 1-naphthalenyl group in 3a may alter spatial orientation. The 2-position’s steric profile could influence interactions with hydrophobic enzyme pockets or reduce metabolic degradation.
- Activity Trends: Nitro (3b) and phenoxy (3c) substituents reduce activity compared to naphthalenyl (3a), highlighting the importance of aromatic bulk for efficacy .
Structural Analogues with Varied Substituents
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Incorporates a chloro-nitro phenyl group and sulfonyl moiety. The nitro group increases reactivity but may introduce toxicity risks, whereas the sulfonyl group enhances stability via hydrogen bonding (e.g., C–H⋯O interactions) .
- TsEPPA and FEPPA (): These analogs include sulfonyl and fluorinated groups, optimizing them for PET imaging applications. Their pharmacokinetic profiles likely differ due to fluorine’s electronegativity and sulfonyl’s polarity .
Q & A
Q. What are the established synthetic routes for preparing Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-?
The synthesis typically involves multi-step reactions starting from substituted phenols or naphthol derivatives. For example:
- Step 1 : Reacting 2-naphthol with ethylene oxide or chloroethanol to form the 2-(2-naphthalenyloxy)ethyl intermediate.
- Step 2 : Condensation with 4-methylphenylamine via nucleophilic substitution or coupling reactions.
- Step 3 : Acetylation of the secondary amine using acetic anhydride or acetyl chloride under controlled conditions.
Adapted methods from related acetamide syntheses suggest using ((4-methylbenzenesulfonyl)amino)acetyl chloride for regioselective amidation . Patent literature highlights multi-step protocols for structurally similar compounds, emphasizing purity control during crystallization .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- X-ray Crystallography : Resolves molecular conformation, hydrogen bonding, and packing interactions. For example, torsion angles (e.g., O1—N1—C3—C2) and intermolecular H-bonding (C–H⋯O) are critical for validating crystal structure .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., naphthyloxy vs. methylphenyl groups).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric ratios .
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers away from moisture and light.
- Disposal : Follow hazardous waste guidelines for halogenated/organic compounds .
Advanced Research Questions
Q. How can conflicting crystallographic data between synthetic batches be resolved?
- Parameter Validation : Compare torsion angles (e.g., nitro group twist relative to benzene rings) and intermolecular interactions (e.g., C–H⋯O bonds) across batches .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect amorphous vs. crystalline forms.
- Synchrotron Studies : High-resolution X-ray diffraction resolves subtle lattice discrepancies.
- Cross-Validation : Pair crystallography with solid-state NMR or FT-IR to confirm hydrogen-bonding networks .
Q. What reaction optimization strategies improve yield in the condensation step?
- Catalyst Selection : Use KCO in isopropanol for efficient deprotonation and nucleophilic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product suppression.
- Purification : Column chromatography or recrystallization from ethanol removes unreacted starting materials .
Q. How should discrepancies in biological activity data across studies be addressed?
- Purity Analysis : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
- Structural Analogues : Compare activity with derivatives (e.g., methylsulfonyl or nitro-substituted acetamides) to identify pharmacophore elements .
- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and replicate experiments.
- Meta-Analysis : Statistically evaluate dose-response curves across multiple studies to isolate outliers .
Q. What computational methods support molecular interaction studies?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., enzyme active sites).
- Docking Studies : Use crystal structure data (PDB entries) to model ligand-protein interactions .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference synthetic yields, spectral data, and bioactivity results with published protocols (e.g., patent vs. academic methods) .
- Experimental Design : Employ Design of Experiments (DoE) for multi-variable optimization (e.g., solvent, temperature, catalyst ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
